![molecular formula C14H10N4O6 B3842559 N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842559.png)
N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide
Overview
Description
N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide, also known as DBCO-OSu, is a chemical compound that is widely used in scientific research. It is a reactive molecule that is used to label biomolecules, such as proteins, nucleic acids, and carbohydrates, with a variety of probes, including fluorescent dyes, biotin, and magnetic beads. The synthesis method of DBCO-OSu is straightforward and involves the reaction of 3,5-dinitrobenzoic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide is widely used in scientific research as a bioconjugation reagent. It is used to label biomolecules with a variety of probes, including fluorescent dyes, biotin, and magnetic beads. The labeling of biomolecules with N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide is achieved through a copper-free click chemistry reaction between the DBCO group and an azide group on the probe. This reaction is highly efficient and specific, and does not require toxic copper catalysts. N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide has been used to label a wide range of biomolecules, including proteins, nucleic acids, and carbohydrates, for various applications, such as imaging, detection, and purification.
Mechanism of Action
The mechanism of action of N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide is based on the click chemistry reaction between the DBCO group and an azide group on the probe. The reaction is highly efficient and specific, and does not require toxic copper catalysts. The DBCO group is a strained alkyne that undergoes a cycloaddition reaction with the azide group on the probe, forming a stable triazole linkage. This reaction is often referred to as a "click" reaction because of its high efficiency and specificity.
Biochemical and Physiological Effects
N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide does not have any known biochemical or physiological effects. It is a reactive molecule that is used to label biomolecules with a variety of probes, but it does not interact with or affect the biomolecules in any significant way.
Advantages and Limitations for Lab Experiments
N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It is a highly efficient and specific bioconjugation reagent that does not require toxic copper catalysts. It is also compatible with a wide range of biomolecules and probes, making it a versatile tool for labeling and detecting biomolecules. However, there are also limitations to the use of N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide. It is a reactive molecule that can be unstable in certain conditions, such as in the presence of water or acidic conditions. It also requires careful handling and storage to prevent degradation or contamination.
Future Directions
There are several future directions for the use of N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide in scientific research. One direction is the development of new probes that can be labeled with N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide for specific applications, such as imaging or detection. Another direction is the optimization of the click chemistry reaction between N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide and azide probes to improve efficiency and specificity. Additionally, the use of N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide in combination with other bioconjugation reagents, such as maleimides or NHS esters, could expand its versatility and applications.
properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 3,5-dinitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c15-13(9-4-2-1-3-5-9)16-24-14(19)10-6-11(17(20)21)8-12(7-10)18(22)23/h1-8H,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNOCKKAZMFEHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(phenyl)methylidene]amino] 3,5-dinitrobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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